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3-Bromo-5-morpholinopyridin-2-amine

Catalog No.
S9015592
CAS No.
M.F
C9H12BrN3O
M. Wt
258.12 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-morpholinopyridin-2-amine

Product Name

3-Bromo-5-morpholinopyridin-2-amine

IUPAC Name

3-bromo-5-morpholin-4-ylpyridin-2-amine

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C9H12BrN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

ZIHPHFBUJVXCNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)N)Br

3-Bromo-5-morpholinopyridin-2-amine is a chemical compound characterized by its unique structure, which includes a bromine atom, a morpholine ring, and a pyridine moiety. This compound has the molecular formula C9H12BrN3OC_9H_{12}BrN_3O and is recognized for its potential applications in medicinal chemistry, particularly in drug development and biochemical research. The presence of the morpholine group contributes to its solubility and biological activity, making it a valuable scaffold in the synthesis of various bioactive compounds.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, facilitating the formation of new compounds. Common reagents for these reactions include sodium azide and potassium thiolate .
  • Cross-Coupling Reactions: This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, where it reacts with arylboronic acids in the presence of palladium catalysts to form biaryl compounds. This reaction is significant for the construction of complex organic molecules .

3-Bromo-5-morpholinopyridin-2-amine exhibits notable biological activity, primarily due to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition: It has been identified as a small molecule inhibitor of poly-ADP-ribose polymerase (PARP), an enzyme involved in DNA repair mechanisms. This property makes it a candidate for therapeutic applications in oncology, particularly for cancers exhibiting deficiencies in DNA repair pathways .
  • Receptor Ligand: The compound has been studied for its potential as a receptor ligand, contributing to research on enzyme inhibitors and other biochemical pathways.

The synthesis of 3-Bromo-5-morpholinopyridin-2-amine typically involves several key steps:

  • Bromination: The precursor compound, 3-morpholinopyridin-2-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. This reaction is performed under controlled temperatures to ensure selective bromination at the 5th position.
  • Purification: After bromination, the crude product is purified using recrystallization or column chromatography to isolate the desired compound in high purity .
  • Industrial Production: In industrial settings, large-scale production may utilize automated systems for bromination and purification to enhance yield and efficiency while minimizing by-products.

3-Bromo-5-morpholinopyridin-2-amine has several important applications:

  • Drug Discovery: It serves as a precursor in developing potential therapeutic agents targeting cancer and infectious diseases due to its biological activity .
  • Organic Synthesis: The compound is employed as a building block for synthesizing complex organic molecules, including heterocycles and analogs of natural products .

Studies on the interactions of 3-Bromo-5-morpholinopyridin-2-amine with biological targets have revealed its potential as an effective inhibitor of specific enzymes. Its ability to modulate enzyme activity makes it a subject of interest in pharmacological research aimed at developing new therapeutic strategies.

Several compounds share structural similarities with 3-Bromo-5-morpholinopyridin-2-amine. These include:

Compound NameStructural FeaturesUnique Properties
5-Bromo-2-morpholinopyridin-3-amineBromine at different position; morpholine ringDifferent reactivity due to position of bromine
5-Bromo-6-chloropyridin-2-amineContains chlorine instead of morpholineVarying biological activities due to different halogens
6-Bromo-1,8-naphthyridin-2-amineNaphthyridine structure; different ring systemUnique properties related to naphthyridine scaffold
3-bromo-2-(4-morpholino)pyridineMorpholino group at different positionDistinct reactivity patterns compared to original compound

Comparison

While these compounds share common features such as the presence of bromine and a pyridine ring, they differ significantly in their substituents' positions and types. The unique combination of the morpholine ring and amine group in 3-Bromo-5-morpholinopyridin-2-amine contributes to its distinct chemical reactivity and biological activity compared to its analogs .

3-Bromo-5-morpholinopyridin-2-amine is a polyfunctional heterocyclic compound with the systematic IUPAC name 3-bromo-5-(morpholin-4-yl)pyridin-2-amine. Its molecular formula, C₉H₁₂BrN₃O, corresponds to a molecular weight of 258.12 g/mol. The structure features a pyridine ring substituted at positions 2, 3, and 5 with an amine, bromine, and morpholine group, respectively (Fig. 1).

Table 1: Key chemical identifiers

PropertyValue
CAS Registry Number1254301-05-7
Molecular FormulaC₉H₁₂BrN₃O
Molecular Weight258.12 g/mol
Synonyms3-Bromo-2-amino-5-morpholinopyridine; 2-Pyridinamine, 3-bromo-5-(4-morpholinyl)-
Purity (Commercial)>95%

The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) confers both steric and electronic effects, influencing reactivity and solubility.

Historical Context in Heterocyclic Chemistry Research

The synthesis of functionalized pyridines dates to the early 20th century, but advances in the late 2000s enabled efficient access to 3-amino-5-bromopyridine derivatives. A pivotal development was the microwave-assisted amination of 3,5-dibromopyridine, reported by Dandu et al. in 2011. This method eliminated the need for transition-metal catalysts or prolonged heating, providing a scalable route to 3-amino-5-bromopyridines. The substitution of one bromide with morpholine likely emerged post-2015, coinciding with increased interest in morpholine-containing pharmaceuticals.

Significance in Contemporary Organic Synthesis

3-Bromo-5-morpholinopyridin-2-amine serves three primary roles:

  • Pharmaceutical Intermediate: The morpholine group enhances bioavailability and target affinity in drug candidates.
  • Cross-Coupling Substrate: The bromine atom facilitates Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling C–C and C–N bond formation.
  • Ligand Precursor: The amine and morpholine groups can coordinate metals, supporting catalytic applications.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.01637 g/mol

Monoisotopic Mass

257.01637 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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